Dihydrocyclosporin A

Description

Historical Context of Cyclosporin (B1163) Derivatives Research

The history of cyclosporin research dates back to the early 1970s at Sandoz Laboratories in Basel, Switzerland, where Cyclosporin A was discovered as a metabolite from the fungus Tolypocladium inflatum. nih.gov This discovery was significant as it identified a compound with potent immunosuppressive properties without the major cytotoxicity associated with existing agents at the time. uio.noresearchgate.net The initial research aimed to find an immunosuppressive agent effective for organ transplantation. uio.no

Following the groundbreaking discovery of Cyclosporin A, extensive research was initiated to identify and characterize other naturally occurring cyclosporins and develop synthetic derivatives. uio.no Nearly 30 variations of naturally extracted cyclosporins have been identified, primarily differing by a single amino acid residue. uio.no This period of research focused on understanding the structure-activity relationships of cyclosporins, seeking compounds with potentially improved therapeutic profiles, such as reduced nephrotoxicity or altered immunosuppressive potency. uio.nobrocher.ch Dihydrocyclosporin A emerged within this context as a related compound, either as a co-metabolite or a derivative, prompting investigations into its own biological activities compared to the well-established Cyclosporin A. toku-e.comnih.govtargetmol.com

Academic Significance of this compound

This compound holds academic significance primarily as a reference compound and a tool for dissecting the mechanisms of action of Cyclosporin A and other cyclosporin derivatives. Its key characteristic in this regard is its reported lack of significant immunosuppressant activity, unlike Cyclosporin A. toku-e.comlookchem.com This difference in activity makes this compound valuable in studies designed to determine the specific role of immunosuppression in the observed pharmacological effects of CsA, particularly in contexts beyond immune modulation, such as antiparasitic research. toku-e.comnih.govlookchem.com

By comparing the effects of Cyclosporin A and this compound in various biological assays, researchers can infer which activities are linked to immunosuppression and which may be mediated through alternative pathways. This comparative approach is crucial for a deeper understanding of the complex pharmacology of the cyclosporin family of compounds.

Overview of Current Research Trajectories

Current academic research involving this compound continues to leverage its properties as a non-immunosuppressive cyclosporin derivative. One notable trajectory is its use in studies investigating the antiparasitic effects of cyclosporins. Research has explored the efficacy of this compound against parasites like Leishmania donovani, often in parallel with Cyclosporin A, to differentiate immunosuppression-dependent effects from direct antiparasitic activities. nih.govtargetmol.comchemsrc.comnih.govscispace.com

Another area of research involves utilizing this compound as a control or reference standard in the development and study of new immunosuppressive drugs and cyclosporin analogs. lookchem.comaxios-research.com This helps in understanding the differences in their mechanisms of action and potential therapeutic applications. Furthermore, studies may explore the synthesis and characterization of this compound and other derivatives to better understand their chemical properties and potential for modification.

While not as extensively studied as Cyclosporin A, this compound remains a valuable compound in academic research for its role in elucidating the multifaceted biological activities of the cyclosporin family and serving as a crucial control in experiments aimed at understanding immunosuppression-independent effects.

Detailed Research Findings: Antileishmanial Efficacy

Research has investigated the efficacy of this compound against Leishmania donovani, the parasite responsible for visceral leishmaniasis. A study evaluated this compound (DHCsA-d) against L. donovani promastigotes and intracellular amastigotes in vitro. nih.govnih.govscispace.com The results indicated that this compound was able to inhibit the proliferation of both forms of the parasite. nih.govtargetmol.comnih.govscispace.com

The half-maximal inhibitory concentrations (IC50) for this compound against L. donovani promastigotes were reported as 21.24 μM at 24 hours and 12.14 μM at 48 hours. nih.govtargetmol.comnih.govscispace.com For intracellular amastigotes, the IC50 values were 5.23 μM at 24 hours and 4.84 μM at 48 hours. nih.govtargetmol.comnih.govscispace.com

However, the study also reported high cytotoxicity of this compound towards mouse macrophage cell line RAW264.7, with CC50 values of 7.98 μM at 24 hours and 6.65 μM at 48 hours. nih.govtargetmol.comnih.govscispace.com This indicates a narrow therapeutic window for this compound in this context due to its toxicity to host cells.

The study also observed that both this compound and Cyclosporin A caused alterations in the morphology and ultrastructure of L. donovani, particularly affecting the mitochondria. nih.govnih.govscispace.com

Furthermore, this compound treatment in infected macrophages led to increased production of pro-inflammatory cytokines such as IL-12, TNF-α, and IFN-γ, while decreasing the levels of IL-10, IL-4, NO, and H2O2. nih.govnih.govscispace.com In contrast, Cyclosporin A decreased the production of IL-12, TNF-α, and IFN-γ and increased the levels of IL-10, IL-4, NO, and H2O2 in infected macrophages. nih.govnih.govscispace.com

These findings highlight that while this compound possesses in vitro antileishmanial activity, its cytotoxicity to host cells is a limiting factor. The distinct effects of this compound and Cyclosporin A on cytokine production in infected macrophages also underscore their different pharmacological profiles, with this compound's effects appearing to be independent of the typical immunosuppressive mechanism of CsA involving cyclophilin A inhibition. nih.govnih.govscispace.com

Data Table: In Vitro Efficacy and Cytotoxicity

| Compound | Target | Endpoint | Time Point (h) | Value (μM) | Citation |

| This compound | L. donovani promastigotes | IC50 | 24 | 21.24 | nih.govtargetmol.comnih.govscispace.com |

| This compound | L. donovani promastigotes | IC50 | 48 | 12.14 | nih.govtargetmol.comnih.govscispace.com |

| This compound | L. donovani amastigotes | IC50 | 24 | 5.23 | nih.govtargetmol.comnih.govscispace.com |

| This compound | L. donovani amastigotes | IC50 | 48 | 4.84 | nih.govtargetmol.comnih.govscispace.com |

| This compound | RAW264.7 cells | CC50 | 24 | 7.98 | nih.govnih.govscispace.com |

| This compound | RAW264.7 cells | CC50 | 48 | 6.65 | nih.govnih.govscispace.com |

Structure

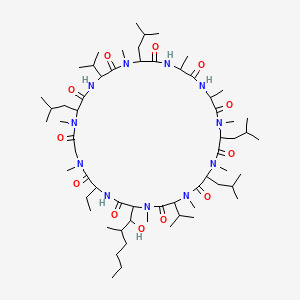

2D Structure

Properties

IUPAC Name |

30-ethyl-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFOVYYNQGNDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H113N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1204.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59865-15-5 | |

| Record name | Dihydrocyclosporin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Conformational Studies

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

The determination of the chemical structure of dihydrocyclosporin A relies heavily on advanced spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool, providing detailed information regarding the connectivity of atoms and their spatial arrangement within the molecule. researchgate.netuniv-lyon1.fr The application of both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, allows for comprehensive signal assignment and the identification of through-bond and through-space correlations, which are critical for piecing together the molecular structure. researchgate.netuniv-lyon1.fr For molecules of this size and complexity, multi-dimensional NMR can be employed to enhance spectral resolution and reduce signal overlap. researchgate.net

X-ray crystallography serves as a complementary technique, offering a direct visualization of the molecule's three-dimensional structure in the solid state. mdpi.comanu.edu.au This method provides precise data on bond lengths, bond angles, and torsional angles, contributing significantly to the accurate determination of the molecular geometry. Crystal structures of this compound have been reported, including those in complex with other molecules, such as clathrates formed with solvents. researchgate.netcas.cz These structures reveal the packing arrangements and intermolecular interactions in the crystalline environment. The integration of NMR and X-ray crystallography, sometimes referred to as NMR crystallography, can be particularly effective for challenging structure elucidation problems involving complex or semi-crystalline compounds. uni-bayreuth.de

A notable example is the determination of the crystal structure of this compound in complex with cyclophilin TgCyp23 from Toxoplasma gondii using X-ray diffraction. rcsb.orgrcsb.org This provides crucial insights into the conformation adopted by this compound when bound to a biological target and the specific interactions mediating this binding. Crystallographic data, such as that available from the Protein Data Bank (PDB), includes essential parameters like unit cell dimensions, space group, and resolution, which are vital for evaluating the quality and reliability of the structural model. rcsb.org

Conformational Analysis and Dynamics in Different Environments

This compound, like other cyclosporins, is known to exhibit considerable conformational flexibility. acs.org Its three-dimensional structure is not static but can change depending on the surrounding environment, including solvent polarity and the presence of binding partners. Conformational analysis aims to characterize these different structural states and the transitions between them.

NMR spectroscopy is a key technique for investigating the conformation and dynamics of molecules in solution. Analysis of NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) provides information about preferred conformations and dynamic processes like the isomerization of peptide bonds. researchgate.netacs.org Studies on cyclosporins have demonstrated that they can adopt distinct conformations in polar versus nonpolar solvents. acs.org For instance, in nonpolar solvents, cyclosporin (B1163) A typically adopts a conformation characterized by intramolecular hydrogen bonds, often referred to as the DEKSAN-type conformation. acs.org In contrast, in polar environments or when bound to proteins like cyclophilins, the conformation can be significantly different, often featuring all-trans peptide bonds and lacking intramolecular hydrogen bonds, as seen in the 2Z6W-type conformation observed in protein-bound structures. acs.org

While detailed conformational studies specifically focused on this compound in various environments may not be as extensively reported in the immediate literature as those for cyclosporin A, the general principles of cyclosporin conformational analysis are applicable. The dihydro modification is expected to influence the molecule's flexibility and the relative stability of its various conformers. Computational methods, such as molecular dynamics simulations, can complement experimental data by providing insights into the dynamic behavior and conformational landscape of this compound in different environments. acs.org

Stereochemical Influences on Molecular Recognition in Research Models

The stereochemistry, or the precise three-dimensional arrangement of atoms, of this compound is a critical determinant of its molecular recognition properties in research models. longdom.org As a chiral molecule with multiple stereocenters, its specific configuration dictates its shape and how it interacts with other chiral molecules, particularly biological macromolecules like proteins or receptors. longdom.orgnih.gov

Molecular recognition is the process by which molecules bind to each other based on specific complementarity in shape, size, and chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govrsc.org The stereochemistry of this compound, arising from the configuration of its constituent amino acid residues within the cyclic peptide framework, is fundamental to its ability to be recognized by and bind to specific target proteins, such as cyclophilins. rcsb.orgresearchgate.net

Research models investigating the interaction of this compound with cyclophilins underscore the significance of its stereochemistry. The precise fit between the binding site of the protein and the three-dimensional structure of this compound is governed by the stereochemical configuration of the peptide. Alterations in stereochemistry, even at a single chiral center, can profoundly impact the binding affinity and the resulting biological effects observed in research settings. Comparative studies of different cyclosporin analogs with variations in their stereochemistry and their binding to cyclophilins illustrate this principle. acs.org The crystal structure of this compound in complex with Toxoplasma gondii cyclophilin TgCyp23 provides direct evidence of these stereochemically controlled interactions at the atomic level. rcsb.org

Understanding the influence of stereochemistry on molecular recognition is essential for the rational design and study of modified cyclosporins or other cyclic peptides in research models aimed at targeting specific biological pathways. rsc.orgnih.gov

Biosynthesis and Synthetic Research

Enzymatic Pathways of Cyclosporin (B1163) Biosynthesis and Dihydrocyclosporin A Formation

The biosynthesis of cyclosporins, including Cyclosporin A and its related co-metabolites like this compound, is primarily carried out by filamentous fungi, notably Tolypocladium inflatum (also known as Beauveria nivea) asm.orgresearchgate.net. This complex process is mediated by a large, multifunctional enzyme system known as cyclosporine synthetase (CySyn), a type of nonribosomal peptide synthetase (NRPS) researchgate.netnih.govwikipedia.org. CySyn is one of the most intricate NRPS systems identified, a single polypeptide chain weighing approximately 1.7 MDa and capable of catalyzing numerous reaction steps involved in assembling the cyclic undecapeptide structure researchgate.net.

The CySyn enzyme operates in an assembly-line fashion, containing multiple modular units. These modules are responsible for the activation, modification, and polymerization of the constituent amino acids researchgate.netnih.govwikipedia.org. Each module typically contains adenylation (A) domains for substrate recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for covalent binding of activated amino acids, and condensation (C) domains for peptide bond formation researchgate.netwikipedia.org. Additionally, seven of the eleven modules in CySyn possess N-methyltransferase (N-MTase) domains, which catalyze the N-methylation of specific amino acids using S-adenosyl-L-methionine (AdoMet) researchgate.netnih.govwikipedia.org.

The biosynthesis of Cyclosporin A involves the incorporation of eleven amino acids, including several unusual and N-methylated residues, such as (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) and D-alanine asm.orgresearchgate.netwikipedia.org. D-alanine, for instance, is produced from L-alanine by an alanine (B10760859) racemase enzyme (SimB) encoded within the cyclosporin biosynthetic gene cluster asm.orgwikipedia.org. The Bmt residue is synthesized via a polyketide synthase (PKS) pathway involving enzymes like SimG, SimI, and SimJ asm.org.

While the general pathway for cyclosporin assembly by CySyn is well-established, the specific enzymatic step leading to the formation of this compound, which differs from Cyclosporin A by the reduction of the butenyl double bond in the Bmt residue to a butyl group, is not explicitly detailed in the provided search results concerning the core CySyn mechanism. However, the presence of this compound as a co-metabolite suggests that a reductase enzyme acting on the Bmt residue, either before or after its incorporation into the peptide chain or during cyclization, is likely involved in the biosynthetic pathway. Further research would be needed to pinpoint the specific enzyme and the exact stage at which this reduction occurs within the complex CySyn-mediated process.

Methodologies for Derivatization and Structural Modification for Research Purposes

Derivatization and structural modification of cyclosporins, including this compound, are crucial for developing research probes, improving analytical detection methods, and exploring structure-activity relationships nih.govresearchgate.netscielo.brnih.gov. Given the lack of readily derivatizable functional groups in the native cyclosporin A structure, specific strategies are required nih.gov.

One approach involves modifying existing functional groups or introducing new ones through chemical reactions. As mentioned earlier, the rearrangement of Cyclosporin A to isocyclosporin A exposes a secondary amine suitable for derivatization with fluorescent tags for improved detection in techniques like HPLC nih.govscielo.br. While this method was noted as not sufficiently sensitive for some applications with dansyl chloride, it highlights the principle of modifying the core structure to facilitate analysis or introduce new properties nih.gov.

Another methodology involves the synthesis of analogues with specific amino acid substitutions or modifications. These modifications can be designed to probe the interaction of the cyclosporin scaffold with its protein targets, such as cyclophilins nih.govresearchgate.net. For example, studies evaluating non-immunosuppressive cyclosporin derivatives like this compound for targeting Toxoplasma gondii cyclophilin involve the use of these structurally modified compounds to understand binding interactions and potential therapeutic applications nih.govresearchgate.net. The synthesis of such analogues falls under structural modification for research purposes, allowing scientists to dissect the relationship between chemical structure and biological function.

Analytical techniques like HPLC are widely used for the analysis and quantification of cyclosporins and their derivatives scielo.brnih.govjetir.org. While UV detection is commonly employed, the low UV absorption of cyclosporins can be a limitation, prompting the exploration of derivatization methods to enhance sensitivity, such as fluorescence derivatization nih.govscielo.br. Amino acid analysis after hydrolysis and derivatization is another method used to quantify the constituent amino acids of cyclosporins and their metabolites nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 73258 nih.govnih.gov |

| Cyclosporin A | 5284373 ebsco.comciteab.comnih.govepa.gov |

| Isocyclosporin A | 132274082 fishersci.pt |

| S-adenosyl-L-methionine | 3475 |

| Dansyl chloride | 927 |

Interactive Data Tables

Based on the provided search results, detailed quantitative data suitable for interactive tables on the biosynthesis or synthesis yields/conditions of this compound specifically is limited. However, we can present some findings related to analytical methods and biological activity in a table format.

Table 1: Analytical Parameters for Cyclosporin A (Relevant to this compound Analysis)

| Method | Detection Method | Column Type | Mobile Phase | Quantification Limit | Linearity Range | Reference |

| HPLC | UV (210 nm) | RP-18 | Acetonitrile:Water | 150 ng/mL | 0.15-500 µg/mL | scielo.br |

| HPLC | UV or Fluorescence | Reversed-phase | Not specified | 500 fmol (UV), 100 fmol (Fluorescence) | Not specified | nih.gov |

Molecular and Cellular Mechanisms of Action

Interactions with Immunophilins and Other Intracellular Targets (e.g., Cyclophilin A)

Dihydrocyclosporin A, like Cyclosporin (B1163) A, interacts with immunophilins, a family of proteins that includes cyclophilins. nih.govresearchgate.net Cyclophilin A (CypA) is a major intracellular target for Cyclosporin A and mediates its actions. researchgate.netplos.org Studies have investigated the binding of this compound to cyclophilins, including a previously characterized cyclophilin from Toxoplasma gondii (TgCyp23). researchgate.net Structural analysis, such as X-ray crystal structures of TgCyp23 in complex with this compound and other analogs, has provided insights into the precise positioning of these ligands within the cyclophilin binding site and the details of protein-ligand interactions. researchgate.net These studies can reveal how substitutions in cyclosporin A derivatives, such as at position 4, can prevent binding to downstream targets like calcineurin, despite binding to cyclophilin. researchgate.net

Modulation of Calcineurin Activity and Downstream Signaling Pathways (e.g., NFAT pathway)

The immunosuppressive activity of Cyclosporin A is primarily mediated through the formation of a complex with cyclophilin A, which then binds to and inhibits the protein phosphatase calcineurin. researchgate.netplos.org This inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the activation of T cells and the production of cytokines like interleukin-2 (B1167480) (IL-2). researchgate.netnih.govfrontiersin.orggoogle.com

While this compound is a derivative of Cyclosporin A, it is reported to not exhibit immunosuppressant activity. lookchem.com This lack of immunosuppressive activity suggests that this compound may differ from Cyclosporin A in its ability to modulate calcineurin activity and the downstream NFAT pathway. Structural comparisons, such as the crystal structures of cyclophilin in complex with this compound and Cyclosporin A, can help elucidate the molecular basis for this difference in activity. researchgate.net Specifically, alterations in this compound's structure, potentially at position 4, might interfere with the formation of the ternary complex with cyclophilin and calcineurin, or with the inhibitory interaction with calcineurin itself, thereby preventing the downstream effects on NFAT activation and cytokine production. researchgate.net

Analysis of Cellular Permeation and Intracellular Distribution in In Vitro Systems

Cellular permeation and intracellular distribution are crucial factors influencing the pharmacological activity of compounds like this compound. Studies on the cellular uptake of cyclosporines, including tritiated dihydrocyclosporine A, have been conducted in in vitro systems such as peripheral blood lymphocytes. core.ac.uk These studies have indicated that the cellular uptake of Cyclosporin A can be associated with plasma lipoproteins, suggesting potential involvement of lipoprotein metabolism pathways like the LDL-receptor mediated pathway. core.ac.uk While this research primarily focused on Cyclosporin A, the use of tritiated dihydrocyclosporine A in such studies suggests that similar investigations into the permeation and distribution of this compound itself are feasible and necessary to understand its intracellular fate. core.ac.uk The interaction with cytosolic cyclophilin is also known to be responsible for the uptake of Cyclosporin A into the cell, and similar mechanisms might be relevant for this compound. semanticscholar.org The passive membrane permeability of cyclosporins is a complex process influenced by their structural properties and interactions with the lipid bilayer. acs.orgmdpi.comnih.govmdpi.com

Effects on Gene Expression and Proteomic Profiles in Model Systems

Research into the effects of this compound on gene expression and proteomic profiles in model systems appears limited in the provided search results, with the focus predominantly on Cyclosporin A's effects on cytokine gene transcription via the calcineurin-NFAT pathway. However, given that this compound is a derivative of Cyclosporin A and interacts with immunophilins, it is plausible that it could influence cellular processes and protein profiles, albeit through potentially different mechanisms or pathways compared to the immunosuppressive Cyclosporin A. Studies evaluating the antileishmanial efficacy of this compound have been reported, which might involve alterations in gene expression or proteomic profiles in the parasite or host cells. medchemexpress.com Further research specifically investigating the impact of this compound on global gene expression and proteomic profiles in relevant model systems would be necessary to fully understand its cellular effects beyond the classical immunosuppressive pathway.

Mechanistic Comparisons with Cyclosporin A

Mechanistic comparisons between this compound and Cyclosporin A highlight key differences, particularly concerning immunosuppressive activity. This compound is characterized as a non-immunosuppressive derivative of Cyclosporin A. medchemexpress.comlookchem.com This contrasts with Cyclosporin A, which is a potent immunosuppressant acting primarily by inhibiting T cell function through the calcineurin-NFAT pathway. nih.govfrontiersin.orgnih.gov The lack of immunosuppressive activity in this compound, despite its structural similarity and interaction with immunophilins, suggests a divergence in their downstream molecular interactions. lookchem.comresearchgate.net While Cyclosporin A forms a complex with cyclophilin A that inhibits calcineurin, structural studies indicate that substitutions in this compound may prevent its complex with cyclophilin from effectively binding to or inhibiting calcineurin. researchgate.net This difference in the ability to modulate calcineurin activity is a central point of mechanistic distinction between the two compounds. This compound's use as a control in studies investigating the role of immunosuppression in Cyclosporin A's pharmacology underscores this fundamental difference in their biological activities. lookchem.com

Preclinical Biological and Immunological Investigations

Modulation of Immune Cell Activation and Function in In Vitro Models

Dihydrocyclosporin A is a derivative of Cyclosporin (B1163) A that is recognized for having markedly reduced immunosuppressive properties. nih.gov It is often utilized in research as a control to distinguish the direct antimicrobial effects of cyclosporines from their immunomodulatory actions. nih.gov

While its parent compound, Cyclosporin A, is a potent inhibitor of lymphocyte function, this compound is characterized by its marginal immunosuppressive activity. nih.gov This characteristic suggests a significantly lower impact on the proliferation and apoptosis of lymphocytes compared to Cyclosporin A, a feature that allows for the investigation of its direct antiparasitic effects without the confounding variable of host immune system suppression. nih.gov

This compound demonstrates a distinct cytokine modulation profile compared to its immunosuppressive counterpart, Cyclosporin A, particularly in the context of parasitic infection models. In in vitro studies involving Leishmania donovani-infected macrophages, this compound treatment resulted in a significant upregulation of pro-inflammatory cytokines crucial for a Th1-type immune response. nih.gov Specifically, levels of Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) were markedly increased. nih.gov

Conversely, the same studies showed that this compound treatment led to a decrease in the production of anti-inflammatory cytokines associated with a Th2-type response, namely Interleukin-10 (IL-10) and Interleukin-4 (IL-4). nih.gov This is in stark contrast to Cyclosporin A, which suppressed IL-12, TNF-α, and IFN-γ while increasing IL-10 and IL-4, thereby promoting an immunosuppressive environment that favors parasite survival. nih.gov

| Compound | Effect on Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) | Effect on Anti-inflammatory Cytokines (IL-10, IL-4) | Reference |

|---|---|---|---|

| This compound | Increase | Decrease | nih.gov |

| Cyclosporin A | Decrease | Increase | nih.gov |

Antimicrobial and Antiparasitic Activities in Cellular and Preclinical Models

This compound has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Research has shown that it can inhibit the proliferation of both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage of the parasite. nih.gov

Studies have quantified this inhibitory effect, reporting half-maximal inhibitory concentrations (IC50) against L. donovani promastigotes of 21.24 µM at 24 hours and 12.14 µM at 48 hours. nih.gov The compound was even more potent against the intracellular amastigotes, with IC50 values of 5.23 µM at 24 hours and 4.84 µM at 48 hours. nih.gov However, the potential therapeutic application of this compound is limited by its high cytotoxicity towards host cells. The half-maximal cytotoxic concentration (CC50) against the mouse macrophage cell line RAW264.7 was 7.98 µM at 24 hours and 6.65 µM at 48 hours, indicating a narrow therapeutic window. nih.gov Due to this high cytotoxicity, it is not recommended as an antileishmanial drug. nih.gov

| Target | Time Point | IC50 / CC50 (µM) | Reference |

|---|---|---|---|

| L. donovani Promastigotes (IC50) | 24h | 21.24 | nih.gov |

| 48h | 12.14 | ||

| L. donovani Amastigotes (IC50) | 24h | 5.23 | nih.gov |

| 48h | 4.84 | ||

| RAW264.7 Macrophages (CC50) | 24h | 7.98 | nih.gov |

| 48h | 6.65 |

While the parent compound Cyclosporin A has known antimicrobial activity against a variety of protozoan pathogens, including Toxoplasma and Trypanosoma brucei, specific data on the broad-spectrum antiparasitic activity of this compound is less extensive. nih.gov However, as a non-immunosuppressive derivative, it has been evaluated for its potential to target parasites like Toxoplasma gondii, where the immunosuppressive nature of Cyclosporin A would be a clinical hindrance. dntb.gov.ua

Impact on Cellular Morphology and Ultrastructure in Research Models (e.g., Leishmania donovani mitochondria)

Treatment with this compound induces profound morphological and ultrastructural changes in Leishmania donovani promastigotes. nih.gov Observable alterations include the formation of cell aggregates, a shift to an oval cell shape, and the development of shortened, motionless flagella. nih.gov A particularly unusual effect noted was an abnormal increase in the number of flagella in treated parasites. nih.gov

At the subcellular level, this compound causes significant disruption to the parasite's internal organelles. nih.gov The most pronounced damage occurs in the mitochondria, which appear completely disorganized following treatment. nih.gov This severe impact on mitochondrial ultrastructure points to a potential mechanism of action involving the disruption of essential metabolic and cellular respiration processes within the parasite. nih.gov

Immunomodulatory Effects in Animal Models of Immune Dysregulation

Preclinical investigations in animal models have primarily utilized this compound (DHCsA) as a comparative compound to its parent molecule, Cyclosporin A (CsA). The central finding from these studies is that this compound exerts significantly weaker or only marginal immunosuppressive activity. This characteristic has defined its role in research, where it often serves as a crucial control to delineate the specific immunosuppressive effects of CsA from other potential pharmacological actions.

In the context of immune dysregulation, this compound has been instrumental in studies of parasitic infections where the host immune response is a key factor. For instance, in research on Leishmania donovani, this compound was used as a control to investigate whether the antiparasitic effects of CsA were dependent on its well-known immunosuppressive properties. nih.gov The finding that this compound, despite its limited impact on the immune system, could still inhibit the parasite in vivo and in vitro suggests that the anti-protozoan activity of these compounds may be at least partially independent of their ability to suppress host T-cell function. nih.gov

While a wide array of animal models for autoimmune diseases—such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, and murine models of systemic lupus erythematosus (SLE)—have been used to evaluate potent immunosuppressants like Cyclosporin A, there is a notable scarcity of published research detailing the effects of this compound in these specific models. nih.govnih.gov Its established profile as a weak immunosuppressant has made it a lower-priority candidate for therapeutic evaluation in T-cell-driven autoimmune conditions. Consequently, its application in animal models of immune dysregulation has been largely confined to its role as a non-immunosuppressive analogue for mechanistic studies, rather than as a potential therapeutic agent.

The table below summarizes the comparative preclinical immunological profile of this compound and Cyclosporin A based on available literature.

| Compound | Primary Immunological Activity | Role in Animal Models of Immune Dysregulation | Primary Mechanism of T-Cell Inhibition |

|---|---|---|---|

| This compound | Marginal/Weak Immunosuppression nih.gov | Used as a non-immunosuppressive control to isolate other pharmacological effects nih.gov | Weak inhibition of the calcineurin pathway |

| Cyclosporin A | Potent Immunosuppression nih.gov | Widely studied for therapeutic efficacy in autoimmune and transplant models nih.govnih.gov | Potent inhibition of calcineurin, blocking IL-2 production and T-cell activation nih.govnih.gov |

Pharmacological Research in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in animal models are fundamental to understanding the fate of a drug candidate within a living organism. These studies provide data on how a compound is taken into the body, where it goes, how it is chemically altered, and how it is eliminated. While extensive specific data on dihydrocyclosporin A in common laboratory animals is not widely reported in the examined literature, studies on related cyclosporins, such as Cyclosporin (B1163) A, offer general context for this class of compounds. Cyclosporin A, for instance, exhibits variable absorption depending on the formulation and species, undergoes extensive tissue distribution, is primarily metabolized in the liver, and is mainly excreted in bile. nih.govnih.govacpjournals.org

Limited research using a radiolabelled analogue, 3H-dihydrocyclosporin A, in Galleria mellonella larvae, an invertebrate preclinical model, indicated that the compound was rapidly cleared from the hemolymph and accumulated in the fat body, with only a small amount of radioactivity excreted in feces. researchgate.net While this provides some insight into distribution and excretion in this specific model, its translatability to mammalian systems requires further investigation.

The identification and characterization of metabolites are critical steps in preclinical ADME studies to understand how a compound is transformed within the body. This helps in identifying potential active or toxic metabolites and understanding the metabolic pathways involved. Research on Cyclosporin A has identified numerous metabolites formed through various metabolic transformations, primarily oxidation. This compound itself has been mentioned in the context of Cyclosporin A metabolism, suggesting a potential metabolic link or role as a related compound. nih.gov However, detailed studies specifically identifying and characterizing metabolites of this compound in preclinical animal species are not prominently featured in the available search results.

Biotransformation, or metabolism, is primarily carried out by enzyme systems, with the cytochrome P450 (CYP) enzymes being major players, particularly in phase I metabolism (oxidation, reduction, hydrolysis). openaccessjournals.compharmacologyeducation.orgbenthamscience.comajpps.org Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases, and glutathione (B108866) S-transferases, are involved in conjugation reactions that further increase water solubility and facilitate excretion. openaccessjournals.combenthamscience.comajpps.orgeuropa.eu

Cyclosporin A is known to be extensively metabolized, primarily by CYP3A enzymes. frontiersin.orgevotec.comfrontierspartnerships.org Given the structural similarity between this compound and Cyclosporin A, it is plausible that CYP enzymes, particularly those in the CYP3A family, could be involved in the biotransformation of this compound. However, specific enzymatic biotransformation pathways and the precise enzyme systems responsible for this compound metabolism in preclinical species are not explicitly detailed in the examined literature. General preclinical biotransformation studies aim to understand how a drug candidate is metabolized in laboratory animals to predict human metabolism and identify potential metabolites. mdpi.com

Transporter proteins play a significant role in the absorption, distribution, and excretion of many drugs by facilitating their movement across biological membranes. wjgnet.comnih.gov These include influx transporters (e.g., OATPs, OCTs) and efflux transporters (e.g., P-gp, BCRP, MRPs). frontierspartnerships.orgwjgnet.comnih.gov

Cyclosporin A is known to interact with several transporter proteins, including being a substrate and inhibitor of P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs). frontierspartnerships.orgresearchgate.net Limited research has mentioned this compound in the context of ABC transporters like MRPA in non-mammalian systems, suggesting potential interactions with transporter proteins. europa.eupharmaron.com However, detailed studies specifically elucidating the role of various transporter proteins in the preclinical distribution of this compound in mammalian animal models were not found in the provided search results. Preclinical studies often evaluate the potential for drug candidates to interact with transporters to understand their impact on distribution and potential drug-drug interactions. frontierspartnerships.orguoa.gr

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Preclinical Species

PK/PD modeling integrates pharmacokinetic data (drug exposure over time) with pharmacodynamic data (drug effect over time) to describe the relationship between drug concentration and response. This is a valuable tool in preclinical research for understanding the dose-response relationship, predicting efficacy, and guiding dose selection for further studies. openaccessjournals.comevotec.commdpi.comnih.govapexbt.com

While PK/PD modeling is a standard practice in preclinical drug development, specific published PK/PD modeling studies for this compound in animal models were not identified in the search results. Studies on Cyclosporin A have utilized PK/PD modeling to understand its immunosuppressive effects and predict clinical outcomes. nih.gov Preclinical PK/PD studies in animal models can help confirm drug exposure and biomarker levels in target organs to correlate exposure with effect. uoa.gr The design of such studies typically involves evaluating a range of doses and time points and measuring drug levels in plasma and target tissues. evotec.com

In Vitro Drug-Drug Interaction Studies (e.g., Cytochrome P450 Modulation)

In vitro drug-drug interaction studies, particularly those assessing the modulation of cytochrome P450 enzymes, are crucial for identifying potential interactions when a drug candidate is co-administered with other medications. These studies typically evaluate the inhibitory or inductive effects of a compound on major CYP isoforms. acpjournals.orgfrontiersin.org

Cyclosporin A is a known inhibitor of several CYP enzymes, particularly CYP3A4, which contributes to its potential for drug interactions. frontiersin.orgfrontierspartnerships.org While the potential for this compound to modulate CYP enzymes or other drug-metabolizing enzymes and transporters is a relevant area of investigation for a compound of this class, specific in vitro drug-drug interaction studies detailing the effects of this compound on cytochrome P450 modulation or transporter activity were not found in the examined literature. In vitro assays using human liver microsomes or recombinant enzymes are commonly employed to assess CYP modulation potential early in drug discovery.

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental separation techniques widely employed in the analysis of complex molecules like Dihydrocyclosporin A. These methods enable the separation of this compound from impurities, related substances, and matrix components based on differences in their partitioning behavior between a stationary phase and a mobile phase.

HPLC methods for cyclosporins, including Cyclosporin (B1163) A and related variants, typically utilize reversed-phase columns, such as C18, with mobile phases often comprising mixtures of water, acetonitrile, and methanol, sometimes with the addition of modifiers like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) to optimize separation and peak shape. researchgate.netresearchgate.netjetir.orgformulationbio.comaralresearch.com Detection is commonly achieved using UV absorption, often at wavelengths around 205 nm, where the peptide bonds absorb. researchgate.netresearchgate.net

UPLC, an evolution of HPLC, employs smaller particle size columns and operates at higher pressures, offering enhanced resolution, speed, and sensitivity. formulationbio.comaralresearch.com UPLC methods have been developed for the rapid quantification of cyclosporins in various matrices. nih.gov Studies on Cyclosporin A have shown UPLC methods providing faster run times and potentially improved separation efficiency compared to traditional HPLC. researchgate.netnih.gov For instance, a UHPLC-MS/MS method for Cyclosporin A quantification reported retention times around 1-2 minutes. researchgate.netacs.org The application of UPLC is particularly advantageous when dealing with large numbers of samples or when higher throughput is required in research settings.

While specific published methods focusing solely on the HPLC or UPLC analysis of this compound as the primary analyte are less common than those for Cyclosporin A, this compound is often encountered and analyzed as a related substance or degradant of Cyclosporin A. researchgate.netresearchgate.net Analytical methods developed for Cyclosporin A are frequently adapted or utilized to monitor this compound, requiring optimization of chromatographic conditions to ensure adequate separation from the parent compound and other potential impurities. The effectiveness of HPLC and UPLC in separating structurally similar cyclosporins underscores their importance in this compound research.

Mass Spectrometry (MS) Techniques for Quantification and Structural Characterization (e.g., LC-MS/MS, High-Resolution MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the quantification and structural characterization of this compound. LC-MS/MS (tandem mass spectrometry) offers high sensitivity and specificity, making it the gold standard for quantifying immunosuppressants like Cyclosporin A and its analogues in complex biological matrices. researchgate.netnih.govpnrjournal.com

For this compound, LC-MS/MS allows for selective detection and quantification by monitoring specific precursor-to-product ion transitions. This minimizes interference from matrix components and other co-eluting substances. nih.gov Methods developed for Cyclosporin A using LC-MS/MS often involve protein precipitation or liquid-liquid extraction for sample preparation from biological matrices like whole blood, followed by chromatographic separation and MS/MS detection. jetir.orgnih.govcore.ac.uk

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF-MS) or Orbitrap-MS, provides accurate mass measurements, enabling the determination of the elemental composition of this compound and its potential transformation products. dntb.gov.uaspandidos-publications.com HRMS can be used for both quantitative and qualitative analysis, offering the advantage of retrospective data analysis as full-scan data is acquired. dntb.gov.uanih.gov Studies comparing HRMS to LC-MS/MS for immunosuppressant quantification have shown comparable performance, with HRMS simplifying method development by eliminating the need for extensive optimization of fragmentation pathways. dntb.gov.uanih.gov UPLC coupled with HRMS (UPLC-HRMS) combines the separation power of UPLC with the accurate mass capabilities of HRMS, providing a powerful platform for the comprehensive analysis of this compound and related compounds. spandidos-publications.com

MS techniques are also crucial for structural characterization. By analyzing the fragmentation patterns obtained through MS/MS or HRMS, researchers can gain insights into the structure of this compound and confirm its identity. This is particularly important when studying potential degradation pathways or identifying novel related substances. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation and conformational analysis of organic molecules, including complex peptides like this compound. NMR provides information about the connectivity of atoms, their spatial arrangement, and the dynamic behavior of the molecule in solution. nih.govepa.gov

For cyclosporins, NMR spectroscopy has been extensively used to determine their three-dimensional structures and study their conformations in different environments and when bound to target proteins like cyclophilin. researchgate.netrsc.orgnih.govworldscientific.comethz.chacs.orgnih.govpageplace.de One-dimensional and two-dimensional NMR techniques, such as COSY, TOCSY, NOESY, and HSQC, are employed to assign signals to specific nuclei and to obtain structural constraints based on through-bond and through-space correlations. ethz.ch

Thin-Layer Chromatography (TLC) and Related Chromatographic Separations in Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation, identification, and monitoring of compounds. While less quantitative than HPLC or UPLC, TLC remains valuable in research for initial separation, purity checking, and monitoring reaction progress or the presence of related substances.

For cyclosporins, TLC has been used to separate different variants and metabolites. sharif.edunih.gov The separation is typically based on the lipophilicity of the compounds, utilizing a stationary phase (commonly silica (B1680970) gel) and a mobile phase consisting of solvent mixtures. sharif.edu Detection can be achieved by UV visualization or by using staining reagents that react with the peptide structure. sharif.edunih.gov

High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved resolution and reproducibility. HPTLC methods have been developed for the analysis of Cyclosporin A and its metabolites in biological samples, demonstrating its capability to separate closely related compounds, including dihydrocyclosporin C (a dihydro-cyclosporin variant). nih.gov The advantages of HPTLC include concurrent analysis of multiple samples and lower instrumentation costs compared to HPLC. nih.gov

In the context of this compound research, TLC and HPTLC can serve as useful complementary techniques to HPLC and UPLC for rapid screening, comparing samples, and assessing the complexity of mixtures containing this compound and related compounds. sharif.edu

Bioanalytical Method Development for Preclinical Samples

Bioanalytical method development is a critical process in preclinical research involving this compound, particularly when studying its pharmacokinetics or presence in biological matrices. This involves creating robust and reliable procedures for the extraction and quantification of the compound in biological samples such as blood, plasma, urine, or tissue homogenates. ijprajournal.cominnovareacademics.inasiapharmaceutics.info

The development of a bioanalytical method for this compound requires careful consideration of the sample matrix, the expected concentration range, and the chemical properties of the analyte. ijprajournal.cominnovareacademics.in Common sample preparation techniques for cyclosporins from biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction, aimed at removing interfering substances while efficiently recovering the analyte. jetir.orgpnrjournal.comcore.ac.ukinnovareacademics.indndi.org

LC-MS/MS is the preferred analytical technique for bioanalysis due to its sensitivity, specificity, and ability to handle complex biological matrices. researchgate.netnih.govpnrjournal.com Method validation is an essential part of bioanalytical method development, ensuring that the method is accurate, precise, sensitive, selective, and stable for the intended application in preclinical studies. pnrjournal.comijprajournal.cominnovareacademics.in Validation parameters typically include linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), matrix effect, recovery, and stability of the analyte in the biological matrix under various storage conditions. pnrjournal.comcore.ac.ukijprajournal.com

While specific validated bioanalytical methods solely for this compound in preclinical samples may not be as widely published as those for Cyclosporin A, the principles and techniques developed for Cyclosporin A are directly applicable. core.ac.ukdndi.orgresearchgate.net Researchers often adapt and validate existing cyclosporin A methods for the analysis of this compound, especially when it is present as a related compound or being investigated for its own biological activity or pharmacokinetic profile in preclinical models. dndi.org The development of sensitive and specific bioanalytical methods is crucial for obtaining reliable data in preclinical studies involving this compound.

Structure Activity Relationship Sar and Computational Chemistry

Design and Synthesis of Dihydrocyclosporin A Analogues for SAR Studies

The design and synthesis of cyclosporin (B1163) A analogues, including saturated forms like this compound, are crucial for understanding the structural requirements for their biological activities nih.govkarger.com. Modifications are often made at specific positions within the cyclic peptide ring to probe their impact on activity and conformation nih.govacs.org. For instance, modifications at position 1, which contains the MeBmt residue, have been explored nih.gov. The synthesis of cyclosporin analogues typically involves peptide synthesis strategies, such as fragment condensation or solid-phase synthesis, followed by cyclization nih.govkarger.com. The introduction of novel MeBmt derivatives at position 1 has been achieved through multi-step synthesis routes nih.gov. Conformational analysis using techniques like NMR spectroscopy is then performed to understand how these structural changes affect the molecule's three-dimensional structure nih.govacs.org.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the binding site of a target protein diva-portal.orgopenaccessjournals.com. Molecular dynamics simulations provide a more dynamic view, simulating the behavior of molecules over time and considering factors like protein flexibility and solvent effects diva-portal.org.

Studies involving cyclosporin A and its analogues often focus on their interactions with key target proteins, primarily cyclophilin (CyP) and calcineurin (CN) nih.govnih.gov. The immunosuppressive activity of CsA is mediated by the formation of a complex with cyclophilin, which then binds to and inhibits calcineurin nih.govnih.gov.

Molecular docking and dynamics simulations have been used to model the interaction of cyclosporin A-cyclophilin complexes with calcineurin nih.gov. These studies aim to understand how the complex binds to calcineurin and how structural modifications to cyclosporin A or cyclophilin affect this interaction nih.gov. For example, modeling strategies have been used to construct a model for the interaction of the cyclosporin A-cyclophilin A complex with calcineurin by docking CsA into the FK506 binding site of the FK506-FKBP12-CN structure and then optimizing the model with molecular dynamics simulations nih.gov.

While specific molecular docking and dynamics studies focusing solely on this compound were not prominently found in the search results, research on the binding of Cyclosporin A and other analogues to cyclophilins and calcineurin provides a strong framework for understanding the potential interactions of this compound with these targets nih.govnih.govnih.govnih.gov. These studies often involve evaluating binding free energies and identifying putative binding sites nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a method used to build computational or mathematical models that correlate chemical structure with biological activity mdpi.combigchem.eu. These models use molecular descriptors to represent structural information and relate it to observed biological effects mdpi.com. QSAR models can be used to predict the biological activity of new compounds and identify which chemical properties are most significant for activity mdpi.combigchem.eu.

QSAR studies have been applied to cyclosporin A and its analogues to understand the relationship between their structures and various biological activities, such as immunosuppressive activity and antiviral effects nih.govscielo.org.mxcanada.ca. These studies typically involve a set of compounds with known biological activities (a training set) and the calculation of various molecular descriptors nih.govmdpi.com. Statistical methods are then used to build models that can predict the activity of new compounds nih.govmdpi.com.

While direct QSAR modeling specifically for this compound was not a primary focus of the search results, the principles and methods of QSAR applied to cyclosporin A analogues are directly relevant canada.cascielo.org.mxcanada.caresearchgate.net. These studies often explore the impact of different substituents and structural features on activity nih.gov. For example, QSAR models have been used to predict the degradation of cyclosporin A canada.cacanada.ca.

Computational Prediction of Binding Affinities and Molecular Interactions

Computational methods play a significant role in predicting the binding affinities and understanding the molecular interactions of ligands with their target proteins diva-portal.orgfrontiersin.orgnih.gov. Techniques such as molecular docking and molecular dynamics simulations are used to estimate binding energies and analyze the nature of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces openaccessjournals.comnih.gov.

Predicting protein-ligand binding affinity is a critical step in drug discovery diva-portal.orgbiorxiv.org. Computational methods aim to predict how tightly a ligand will bind to a target protein, which is indicative of its potential efficacy frontiersin.orgbiorxiv.org. While molecular docking can predict binding poses and provide scoring estimates, accurately predicting binding affinity remains a challenge diva-portal.org. Molecular dynamics simulations can provide more detailed insights into the stability of the complex and the dynamic nature of the interactions over time diva-portal.org.

Recent advancements in computational methods, including machine learning and deep learning approaches, are being explored to improve the accuracy of binding affinity predictions diva-portal.orgfrontiersin.orgnih.govbiorxiv.orgarxiv.org. These methods leverage large datasets of known protein-ligand interactions to learn patterns and features that influence binding affinity diva-portal.orgfrontiersin.org.

For cyclosporin A and its analogues, computational methods are used to predict their binding affinities to cyclophilin and calcineurin, as well as other potential off-targets nih.govnih.gov. These predictions help in understanding the molecular basis of their activity and can guide the design of new analogues with improved binding properties or altered target specificity nih.govacs.org. Studies have identified putative binding sites on target proteins and analyzed the interactions at these sites nih.govnih.gov.

Comparative Academic Research Perspectives

Contrasting Immunomodulatory Profiles in Preclinical Models

The immunomodulatory profiles of cyclosporin (B1163) analogues, including dihydrocyclosporin A, have been investigated in various preclinical models to assess their effects on immune responses. Cyclosporin A is a potent immunosuppressant widely used to prevent organ transplant rejection and treat autoimmune diseases due to its ability to suppress T-cell activity. tandfonline.comwikipedia.orgsynnovis.co.uk

Comparative studies in animal models have shown that different cyclosporin analogues can exhibit varying degrees and spectra of immunosuppressive activity compared to CsA. For instance, Cyclosporine G (CsG), another analogue, has shown conflicting results compared to CsA in animal studies regarding immunosuppressive effectiveness. nih.gov (Val2)dihydro-cyclosporine, mentioned in one study, appeared to have a different spectrum of activities, suppressing some types of cell-mediated immune responses but not humoral immunity or allograft rejection. nih.gov

A study comparing CsA and CsG in vitro and in vivo in rabbits found that CsG was less immunosuppressive than CsA, requiring higher concentrations to achieve similar inhibition of lymphocyte proliferation and being less efficacious at prolonging skin graft survival. nih.gov This highlights that even closely related analogues can have distinct immunomodulatory potencies and effects in preclinical settings.

Interactive Table: Comparison of Immunosuppressive Activity (Preclinical)

| Compound | Effect on Lymphocyte Proliferation (In vitro) | Effect on Allograft Rejection (In vivo) | Notes | Source |

| Cyclosporin A | Potent inhibition | Potent suppression | Broad immunosuppression | tandfonline.comwikipedia.org |

| Cyclosporine G | Less potent than CsA | Less efficacious than CsA | Conflicting results in some studies | nih.govnih.gov |

| (Val2)dihydro-cyclosporine | Suppresses some cell-mediated responses | Does not suppress | Different spectrum of activity | nih.gov |

| This compound | (Implied non-immunosuppressive) | (Implied non-immunosuppressive) | Explored for non-immunosuppressive roles | researchgate.netcore.ac.uk |

Note: The immunomodulatory profile of this compound is inferred as non-immunosuppressive based on its use in studies exploring non-immunosuppressive cyclophilin inhibition.

Divergent Preclinical Pharmacokinetic and Metabolic Fates

The pharmacokinetic and metabolic profiles of cyclosporin analogues are critical determinants of their in vivo efficacy and potential for drug interactions. Cyclosporin A is known for its variable pharmacokinetics and is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. wikipedia.orgfrontiersin.org This extensive metabolism contributes to the need for therapeutic drug monitoring. synnovis.co.uk

Preclinical studies have revealed divergent pharmacokinetic and metabolic fates among cyclosporin analogues compared to CsA. For example, Cyclosporine G showed higher clearance and lower blood and tissue concentrations compared to CsA when administered at the same dosage in rats. nih.gov This difference in pharmacokinetics was suggested as a potential explanation for observed differences in toxicity profiles. nih.gov

Another analogue, SCY-635, demonstrated oral bioavailability in multiple species and extensive distribution to hepatocytes in preclinical studies. asm.org Metabolic studies indicated that SCY-635 was less likely to result in adverse pharmacological interactions compared to CsA, being a weak inhibitor and poor substrate for P-glycoprotein and not inducing major CYP450 enzymes. asm.org In vitro microsomal metabolism studies showed that SCY-635 had lower intrinsic clearance and longer half-life compared to CsA in both mouse and human microsomes. asm.org

Interactive Table: In vitro Microsomal Metabolism: Cyclosporin A vs. SCY-635

| Compound | Intrinsic Clearance (mL/min/mg) - Mouse | Intrinsic Clearance (mL/min/mg) - Human | Half-life (min) - Mouse | Half-life (min) - Human | Source |

| SCY-635 | 9 | 14 | 93 | 63 | asm.org |

| CsA | 77 | (Data not provided in snippet) | (Data not provided in snippet) | (Data not provided in snippet) | asm.org |

While specific detailed preclinical pharmacokinetic and metabolic data for this compound were not extensively found, its identification as a co-metabolite of CsA suggests it is involved in the metabolic pathways of cyclosporins. scbt.compageplace.de Modifications to the CsA structure, such as deuterium (B1214612) substitution at key metabolic sites, have been explored to potentially alter pharmacokinetic profiles and reduce toxicity. google.comgoogle.com The divergent metabolic fates of analogues like CsG and SCY-635 underscore that even subtle structural changes in the cyclosporin scaffold can lead to significant differences in how these compounds are processed and eliminated by the body in preclinical settings.

Structural Determinants of Differential Biological Activities

The diverse biological activities observed among cyclosporin analogues are intrinsically linked to their chemical structures and the resulting conformational preferences and interactions with target proteins. Cyclosporin A is a cyclic undecapeptide with a relatively rigid structure, although it exhibits different conformations in various environments (e.g., free in solution, bound to cyclophilin). karger.comacs.org The conformation of cyclosporins is influenced by the presence of N-methylated amino acids and the unique amino acid at position 1, (4R)-4-[(E)-2-butenyl]-4-N-methyl-(L)-threonine (MeBmt). karger.comtandfonline.com

Structure-activity relationship (SAR) studies on cyclosporin analogues aim to identify which parts of the molecule are crucial for specific activities, such as immunosuppression, cyclophilin binding, or other effects. karger.comnih.gov These studies have shown that the cyclosporin molecule has distinct functional domains. One domain is responsible for binding to cyclophilin, while another, the "effector" domain (involving residues 3-8), is critical for the affinity of the cyclophilin-cyclosporin complex to calcineurin, which is necessary for immunosuppression. tandfonline.comnih.gov

Modifications at various positions in the cyclosporin ring can lead to significant changes in biological activity. For example, substitutions at position 2 differentiate many naturally occurring cyclosporins (e.g., CsA, CsB, CsC, CsD, CsG). google.com Changes in the side chains of residues, particularly at positions 4 and 6, have been highlighted as crucial for the interaction with calcineurin. nih.gov Introducing bulky groups at the P3 position in some analogues has resulted in molecules that retain cyclophilin affinity but are not immunosuppressive. acs.org Similarly, modifications at the P8 residue have also been shown to influence immunosuppressive activity. acs.org

The conformation of cyclosporin analogues plays a significant role in their membrane permeability and interaction with proteins. acs.orgharvard.edu Even small structural changes, such as the loss of an N-methyl group or changes in side chains, can induce large conformational changes that alter the analogue's ability to engage with target proteins like cyclophilin. harvard.edu Studies comparing the conformations of different cyclosporins in various solvents and when bound to cyclophilin provide insights into how structural variations impact their biologically active forms. acs.org

This compound differs from Cyclosporin A by the hydrogenation of the double bond in the MeBmt residue at position 1. nih.gov This structural modification can influence the conformational flexibility and interactions of the molecule. Studies on other analogues with modifications at position 1 have demonstrated the important effect of features like the methyl group and the double bond in MeBmt on the solution conformation and immunosuppressive activity. nih.gov The difference in biological activities between this compound and CsA is thus attributable to the structural alteration at position 1 and its downstream effects on molecular interactions, particularly the ability to form a complex that effectively inhibits calcineurin.

Interactive Table: Structural Modifications and Activity (Selected Examples)

| Compound/Modification | Position(s) Modified | Key Structural Change | Effect on Immunosuppression (vs CsA) | Notes | Source |

| Cyclosporine G | 2 | Norvaline substitution | Less potent | Conflicting results in some studies | nih.govnih.gov |

| (Val2)dihydro-cyclosporine | 2, (implied 1) | Valine substitution at 2, hydrogenation | Different spectrum, less potent | Does not suppress humoral immunity/allograft rejection | nih.gov |

| Non-immunosuppressive analogues | 3, 4, or 8 | Various substitutions/modifications | Significantly reduced or absent | Retain cyclophilin binding but lack calcineurin inhibition | acs.orgresearchgate.net |

| This compound | 1 | Hydrogenation of MeBmt double bond | (Implied non-immunosuppressive) | Structural change at position 1 influences conformation and activity | researchgate.netnih.gov |

Research Applications and Future Directions

Dihydrocyclosporin A as a Biochemical Tool and Pharmacological Probe

This compound serves as a biochemical tool and pharmacological probe primarily due to its structural similarity to cyclosporin (B1163) A but without the associated immunosuppressive activity lookchem.com. This allows researchers to use it as a control substance in experiments designed to determine the specific role of immunosuppression in the pharmacological effects of cyclosporin A lookchem.com. For instance, in studies investigating the effects of CsA on parasitic infections, this compound can help to ascertain whether the observed outcomes are a result of immunosuppression or direct antiparasitic activity lookchem.com.

Furthermore, as an analog of cyclosporin A, this compound is utilized as a reference compound in the development of new immunosuppressive drugs lookchem.com. By comparing the mechanisms of action of novel compounds to that of this compound and cyclosporin A, researchers can gain insights into the differences in their pharmacological profiles and potential therapeutic applications lookchem.com.

Application in Novel In Vitro and In Vivo Disease Models for Mechanistic Insight

This compound has been explored for its potential applications in disease models, particularly where the role of cyclophilins is being investigated independently of immunosuppression. Studies have evaluated its efficacy against parasitic pathogens like Leishmania donovani in vitro, examining its effects on both promastigotes and intracellular amastigotes nih.gov. These investigations aim to understand the mechanisms by which non-immunosuppressive cyclosporine derivatives might exert antiparasitic effects nih.gov.

Research is also underway to evaluate the potential of this compound, alongside other non-immunosuppressive CsA derivatives, to target specific cyclophilins in pathogens such as Toxoplasma gondii researchgate.netlarvol.comresearchgate.net. Structural studies, including X-ray crystal structures of cyclophilins in complex with these analogs, are being used to elucidate their binding and inhibitory properties, providing mechanistic insights into their actions in disease models larvol.comresearchgate.net. The use of such non-immunosuppressive analogs in these models helps to isolate the effects mediated through cyclophilin binding from those related to immunosuppression researchgate.netresearchgate.net.

Unexplored Research Avenues and Methodological Challenges

Several research avenues involving this compound remain to be fully explored. Its potential in targeting cyclophilins in a wider range of pathogens and diseases beyond those currently investigated warrants further research researchgate.netresearchgate.net. Exploring its effects on different cellular pathways and biological processes, independent of immunosuppression, could reveal novel therapeutic targets or applications.

Methodological challenges in working with this compound can include analytical separation from cyclosporin A, particularly in studies involving its formation as a degradant researchgate.netresearchgate.net. Developing highly specific and sensitive analytical methods that can accurately quantify this compound in complex biological matrices is crucial for many research applications. Challenges related to the solubility of cyclosporine A and its analogs, which can impact formulation and delivery in research settings, may also be relevant for this compound researchgate.net. Overcoming these analytical and formulation challenges is important for advancing research in this area.

Potential for Development of Novel Research Reagents and Assays

The existence of this compound as a well-characterized analog of cyclosporin A presents opportunities for the development of novel research reagents and assays. Given its non-immunosuppressive nature, labeled versions of this compound could potentially serve as valuable control reagents in assays designed to study cyclophilin binding or other non-calcineurin mediated interactions of cyclosporine derivatives without interfering with immune cell activation pathways.

Furthermore, its role as a known degradant of cyclosporine A highlights the need for and potential development of specific analytical assays for its detection and quantification researchgate.netresearchgate.net. The development of highly specific antibodies or other binding molecules that can distinguish this compound from cyclosporin A and its other metabolites could lead to novel immunoassay reagents for research purposes google.com. Advances in analytical techniques, such as HPLC and LC-MS, continue to improve the ability to separate and detect related compounds, paving the way for more refined assays involving this compound researchgate.netresearchgate.net.

Q & A

Q. What are the established protocols for synthesizing and characterizing Dihydrocyclosporin A?

this compound is synthesized via catalytic hydrogenation of Cyclosporin A, typically using palladium-based catalysts under controlled hydrogen pressure. Structural confirmation relies on spectroscopic methods:

- NMR : Identifies saturation of the C=C bond (δ 5.3 ppm for Cyclosporin A vs. absence in this compound).

- IR Spectroscopy : Detects hydroxyl groups (broad peak ~3400 cm⁻¹) and absence of olefinic stretches.

- Mass Spectrometry : Confirms molecular weight (m/z 1203 for this compound vs. 1201 for Cyclosporin A) . Purity assessment (≥95%) is validated via HPLC with UV detection at 210 nm .

Q. What experimental models are recommended for preliminary bioactivity screening of this compound?

Initial bioactivity studies should employ:

- In vitro assays : T-cell proliferation inhibition (using human peripheral blood mononuclear cells) to assess immunosuppressive activity.

- Dose-response curves : Test concentrations ranging from 0.1–100 µM, with Cyclosporin A as a positive control.

- Cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out nonspecific effects .

Q. How should researchers ensure reproducibility in this compound experiments?

- Detailed protocols : Document catalyst ratios (e.g., 5% Pd/C), hydrogenation duration (6–12 hrs), and solvent systems (methanol/chloroform).

- Reference standards : Use commercially available Cyclosporin A and validate purity via independent assays.

- Replication : Include triplicate samples and negative controls in bioassays .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

Discrepancies (e.g., variable calcineurin inhibition efficacy) may arise from:

- Experimental bias : Assess allocation concealment and blinding in prior studies; trials with inadequate methods overestimate effects by 30–41% .

- Structural variability : Verify batch-to-batch consistency via LC-MS and circular dichroism.

- Cellular context : Test activity in primary vs. immortalized cells, controlling for membrane permeability (use flow cytometry with fluorescent analogs) .

Q. What strategies optimize this compound’s bioavailability in in vivo studies?

- Formulation : Use lipid-based carriers (e.g., liposomes) to enhance solubility in aqueous environments.

- Pharmacokinetic profiling : Conduct time-course studies in rodents (plasma sampling at 0, 1, 3, 6, 12, 24 hrs post-administration).

- Metabolite tracking : Employ LC-MS/MS to identify degradation products in hepatic microsomes .

Q. How should researchers design studies to compare this compound with structural analogs?

- Structure-activity relationship (SAR) framework :

| Modification Site | Bioactivity Change | Experimental Method |

|---|---|---|

| C9 Hydroxyl | Reduced binding to cyclophilin | X-ray crystallography |

| Dihydrogenation | Altered membrane diffusion | Franz cell assay |

Q. What methodological pitfalls arise in long-term toxicity studies of this compound?

- Endpoint selection : Avoid subjective metrics (e.g., "general health"); use histopathology (kidney/liver sections) and serum creatinine/ALT levels.

- Sample size justification : Calculate power using preliminary data (e.g., G*Power software, α=0.05, β=0.2).

- Ethical compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal models .

Q. How can computational methods augment experimental research on this compound?